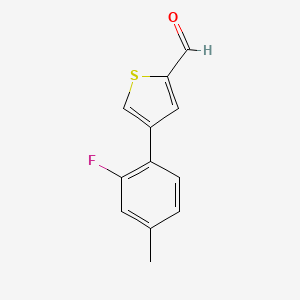
4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-4-metilfenil)tiofeno-2-carbaldehído: es un compuesto heterocíclico con la fórmula química C11H7FO. Contiene un anillo de tiofeno sustituido con un átomo de flúor y un grupo metilo. Los tiofenos son heterociclos privilegiados debido a sus diversas propiedades y aplicaciones. Notablemente, este compuesto ha encontrado relevancia en diversos campos, incluyendo la química medicinal, la ciencia de materiales y la electrónica orgánica .
Métodos De Preparación
Varias rutas sintéticas conducen a la formación de derivados de tiofeno. Aquí hay algunos métodos notables:
Reacción de Gewald: Una reacción de condensación que involucra azufre, un compuesto α-metilen carbonilo y un α-ciano éster. Esta vía produce derivados de aminotiofeno.
Reacción de Paal–Knorr: Condensación de compuestos 1,4-dicarbonílicos con pentóxido de fósforo (PS) como agente sulfurizante.
Reacción de Fiesselmann: Otra ruta de condensación para derivados de tiofeno.
Síntesis de Hinsberg: Una reacción de condensación básica entre derivados de ácido tioglicólico y ésteres α,β-acetilénicos, lo que lleva a derivados de ácido 3-hidroxi-2-tiofeno carboxílico.
Análisis De Reacciones Químicas
El compuesto puede sufrir varias reacciones, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes incluyen:
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO) o ácido crómico (HCrO).
Reducción: Agentes reductores como borohidruro de sodio (NaBH) o hidruro de litio y aluminio (LiAlH).
Sustitución: Halogenación usando reactivos como bromo (Br) o yodo (I).
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los sustituyentes presentes.
Aplicaciones Científicas De Investigación
Química Medicinal: Los derivados de tiofeno exhiben propiedades farmacológicas, incluyendo efectos anticancerígenos, antiinflamatorios, antimicrobianos, antihipertensivos y antiateroescleróticos.
Ciencia de Materiales: Se utilizan como inhibidores de la corrosión.
Electrónica Orgánica: Las moléculas a base de tiofeno contribuyen a los semiconductores orgánicos, los transistores de efecto de campo orgánicos (OFET) y los diodos orgánicos emisores de luz (OLED).
Mecanismo De Acción
El mecanismo preciso por el cual este compuesto ejerce sus efectos depende de su aplicación específica. Se necesita más investigación para dilucidar los objetivos moleculares y las vías involucradas.
Comparación Con Compuestos Similares
Si bien no tengo información específica sobre compuestos similares, los investigadores a menudo comparan las propiedades y la singularidad de los derivados de tiofeno en sus estudios.
Actividad Biológica
4-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research sources.
- Molecular Formula : C12H10FOS
- Molecular Weight : 222.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anti-cancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiophene Derivative A | HCT116 (Colon Cancer) | 5.0 | |
| Thiophene Derivative B | MCF7 (Breast Cancer) | 3.5 | |
| This compound | A549 (Lung Cancer) | 7.8 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further elucidation, potentially involving apoptosis and cell cycle arrest.
Anti-inflammatory Activity
Inflammation plays a significant role in cancer progression. Certain thiophene derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In one study, a related thiophene compound demonstrated a reduction in TNF-alpha levels in vitro, suggesting a possible pathway for therapeutic application in inflammatory diseases.
While specific mechanisms for this compound are not fully understood, it is hypothesized that the compound may interact with cellular targets such as:
- Enzymes involved in inflammatory pathways.
- Receptors linked to cancer cell signaling.
Further research is needed to clarify these interactions and the resultant biological effects.
Case Studies
- Case Study on Anticancer Efficacy : A recent study investigated the effects of thiophene derivatives on the proliferation of various cancer cell lines. The results showed that compounds similar to this compound significantly inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 3.5 µM to 7.8 µM depending on the cell type .
- Inflammatory Response Modulation : In another study, the anti-inflammatory properties of thiophene derivatives were evaluated using an LPS-induced inflammation model in macrophages. The results indicated that these compounds reduced the production of TNF-alpha and IL-6, suggesting their potential as therapeutic agents in treating inflammatory conditions .
Propiedades
Fórmula molecular |
C12H9FOS |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
4-(2-fluoro-4-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H9FOS/c1-8-2-3-11(12(13)4-8)9-5-10(6-14)15-7-9/h2-7H,1H3 |
Clave InChI |
LHLYDIZVLZOXAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CSC(=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















